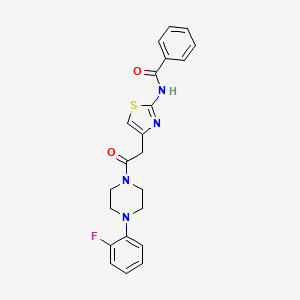

N-(4-(2-(4-(2-fluorophényl)pipérazin-1-yl)-2-oxoéthyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Applications De Recherche Scientifique

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with tubulin , a globular protein that is the main constituent of the microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

The compound likely interacts with its target, tubulin, by binding to its colchicine binding site . This interaction can inhibit the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest at the sub-G1 and G2/M phase , preventing the cell from dividing and leading to apoptosis, or programmed cell death .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton. Microtubules are involved in various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division. By inhibiting tubulin polymerization, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been described as possessing drug-like properties , suggesting that they may have suitable absorption and distribution profiles, metabolic stability, and excretion rates for therapeutic use.

Result of Action

The compound’s action results in the induction of apoptosis in cells . This is evidenced by the inhibition of colony formation in a concentration-dependent manner . The compound has shown cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

Final Coupling: The final step involves coupling the thiazole derivative with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

- 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives

Uniqueness

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets.

Activité Biologique

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C24H27FN4O5S

- Molecular Weight : 482.56 g/mol

The structure includes a thiazole moiety, a piperazine ring, and a fluorophenyl group, which contribute to its biological properties.

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide exhibits various biological activities primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Its mechanism of action can be summarized as follows:

- Serotonin Receptor Modulation : The piperazine ring is known for its interaction with serotonin receptors, which may mediate anxiolytic and antidepressant effects.

- Inhibition of Enzymatic Activity : The thiazole moiety has been implicated in the inhibition of certain kinases, potentially leading to anti-cancer properties.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit significant antidepressant and anxiolytic effects. The modulation of serotonin receptors plays a crucial role in these activities. For instance, studies have shown that piperazine derivatives can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Anticancer Activity

The thiazole component has been associated with anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide have shown promising results against various cancer cell lines .

Antimicrobial Activity

Some derivatives of benzamide compounds exhibit antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and receptor binding affinity |

| Thiazole Moiety | Contributes to anticancer and antimicrobial activity |

| Piperazine Ring | Essential for interaction with serotonin receptors |

Case Studies

- Antidepressant Effects : A study involving analogs of this compound demonstrated significant reductions in depression-like behaviors in animal models when administered at specific dosages .

- Anticancer Research : In vitro assays revealed that compounds with similar structures inhibited the growth of breast cancer cells, showcasing potential for further development as anticancer agents .

- Antimicrobial Testing : A recent investigation into related thiazole-benzamide derivatives found effective inhibition against Gram-positive bacteria, suggesting potential applications in treating infections .

Propriétés

IUPAC Name |

N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20(28)14-17-15-30-22(24-17)25-21(29)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,24,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHDZSKULVGRFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.